N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine
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Overview
Description
N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, and carboxamidine groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid.
Hydroxylation: The carboxylic acid is subjected to hydroxylation using reagents like hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Amidation: The hydroxylated intermediate is then reacted with an amidine source, such as guanidine, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-Hydroxy-2-oxo-1,2-dihydro-pyridine-3-carboxamidine: Lacks the methyl group, potentially altering its chemical properties and applications.
Uniqueness
N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-3-5(6(8)10-12)7(11)9-4/h2-3,12H,1H3,(H2,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQAMKKBXPCFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C(=O)N1)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468067-84-7 |
Source
|
Record name | 1,2-Dihydro-N-hydroxy-6-methyl-2-oxo-3-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=468067-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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